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Introduction
Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic derivative of all-trans retinoic

acid, has demonstrated significant promise as a cancer chemopreventive and therapeutic

agent. Its activity is linked to the induction of apoptosis in various cancer cell lines.

Glucuronidation is a key metabolic pathway for fenretinide, leading to the formation of O-linked

glucuronides. However, these O-linked metabolites can be susceptible to hydrolysis by β-

glucuronidases, potentially altering their pharmacokinetic and pharmacodynamic profiles.

To create a more stable analog, researchers have focused on the synthesis of C-linked

fenretinide glucuronide (4-HPRCG), where the glucuronic acid moiety is attached to the

phenolic ring of fenretinide via a non-hydrolyzable carbon-carbon bond. This modification is

intended to enhance the compound's stability and potentially improve its therapeutic index.[1]

[2][3]

These application notes provide a detailed protocol for the chemical synthesis of C-linked

fenretinide glucuronide, based on established methodologies.[1][2] The protocol outlines the

multi-step synthesis starting from δ-D-gluconolactone, involving key reactions such as

olefination, hydroboration, Suzuki coupling, and alkylation. Additionally, this document includes

a summary of the signaling pathways associated with fenretinide's apoptotic activity.
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Synthetic Workflow Overview
The synthesis of C-linked fenretinide glucuronide is a multi-step process that can be broadly

divided into three main stages:

Synthesis of the C-benzyl-glucuronide Intermediate: This stage involves the construction of

the key C-linked glucuronide core structure attached to a benzyl group.

Functionalization of the Intermediate: The benzyl group is then functionalized to introduce a

reactive handle for subsequent coupling with the retinal-derived component.

Coupling and Final Product Formation: The functionalized glucuronide intermediate is

coupled with a retinal derivative, followed by deprotection steps to yield the final C-linked

fenretinide glucuronide.

Stage 1: C-benzyl-glucuronide Intermediate Synthesis Stage 2: Intermediate Functionalization
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Caption: Synthetic workflow for C-linked Fenretinide Glucuronide.

Experimental Protocols
The following protocols are adapted from the work of Walker et al.[1][2]

Materials and General Methods
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All reagents should be of analytical grade and used as received unless otherwise noted.

Anhydrous solvents should be used where specified. Reactions requiring anhydrous conditions

should be performed under an inert atmosphere (e.g., argon or nitrogen). Reaction progress

can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of

compounds can be achieved by flash column chromatography on silica gel.

Stage 1: Synthesis of the C-benzyl-glucuronide
Intermediate
Step 1: Protection of δ-D-gluconolactone

To a solution of δ-D-gluconolactone in a suitable anhydrous solvent (e.g., toluene), add

diisopropylethylamine.

Cool the mixture to 0 °C and add methoxymethyl chloride (MOMCl) dropwise.

Allow the reaction to warm to room temperature and stir until completion as monitored by

TLC.

Work up the reaction by washing with aqueous solutions and dry the organic layer.

Purify the crude product by chromatography to obtain the protected lactone.

Step 2: Olefination to Exoanomeric Methylene Sugar

Dissolve the protected lactone in anhydrous toluene.

Add a solution of Petasis reagent (dimethyl titanocene) in toluene.

Heat the reaction mixture and stir until the starting material is consumed.

Cool the reaction and purify the product to yield the exoanomeric methylene sugar.

Step 3: Hydroboration and Suzuki Coupling

Dissolve the exoanomeric methylene sugar in anhydrous THF.

Add 9-borabicyclo[3.3.1]nonane (9-BBN) and reflux the mixture.
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After cooling, add a solution of p-bromobenzyl alcohol, a palladium catalyst (e.g.,

PdCl2(dppf)), and a base (e.g., K3PO4) in DMF.

Stir the reaction at room temperature overnight.

Purify the product by chromatography to obtain the β-arylmethyl-C-glucoside.

Stage 2: Functionalization of the Intermediate
Step 4: Formation of the Protected C-aryl-glucuronide

Protect the benzylic alcohol of the β-arylmethyl-C-glucoside as a methyl ether.

Remove the MOM protecting groups using acidic conditions (e.g., HCl in methanol).

Selectively oxidize the primary alcohol to a carboxylic acid using TEMPO-mediated

oxidation.

Methylate the carboxylic acid to form the methyl ester.

Acetylate the remaining free hydroxyl groups to yield the fully protected C-aryl-glucuronide.

Step 5: Synthesis of the Benzyl Bromide Intermediate

Dissolve the protected C-aryl-glucuronide in 30% HBr in acetic acid at 0 °C.

Stir the reaction, allowing it to warm to room temperature, for approximately 18 hours.[2]

Dilute the mixture with dichloromethane and wash with water and saturated sodium

bicarbonate solution.

Dry the organic layer, concentrate, and purify by chromatography to yield the benzyl bromide

intermediate. A yield of 86% has been reported for this step.[2]

Stage 3: Coupling and Final Product Formation
Step 6: Preparation of the Retinal Cyanohydrin
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React all-trans-retinal with t-butyldimethylsilylcyanide (TBDMSCN) in the presence of a

catalytic amount of triethylamine to form the TBDMS-protected cyanohydrin.

Step 7: Alkylation

Deprotonate the TBDMS-protected retinal cyanohydrin with a strong base such as lithium

hexamethyldisilazide (LiHMDS) at low temperature.

Add the benzyl bromide intermediate to the solution of the deprotonated cyanohydrin.

Allow the reaction to proceed until completion.

Purify the crude product by chromatography.

Step 8: Deprotection to Yield C-linked Fenretinide Glucuronide

Treat the coupled product with a fluoride source (e.g., TBAF) to remove the TBDMS group

and unmask the ketone.

Perform a final deprotection of the acetate and methyl ester groups on the glucuronide

moiety under basic conditions to yield the final C-linked fenretinide glucuronide.

Quantitative Data Summary
The following table summarizes the reported yields for key steps in the synthesis. Note that

detailed step-by-step yields and comprehensive characterization data are not fully available in

the cited literature and may require access to supplementary information of the primary

research articles.

Step Product Reported Yield (%) Reference

Benzyl Bromide

Formation

Benzyl Bromide

Intermediate
86 [2]

Overall Synthesis
C-linked Fenretinide

Glucuronide
Not explicitly reported -

Characterization Data:
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Detailed NMR and mass spectrometry data for the final C-linked fenretinide glucuronide and

its intermediates are crucial for confirming the structure and purity. Researchers undertaking

this synthesis should perform full characterization using techniques such as 1H NMR, 13C

NMR, and high-resolution mass spectrometry (HRMS).

Fenretinide-Induced Apoptosis Signaling Pathway
Fenretinide is known to induce apoptosis in cancer cells through pathways that are largely

independent of the nuclear retinoic acid receptors (RARs).[2] The proposed mechanisms

involve the generation of reactive oxygen species (ROS) and the modulation of several key

signaling molecules.
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Caption: Fenretinide-induced apoptosis signaling pathway.

The signaling cascade initiated by fenretinide involves the production of ROS and the

accumulation of ceramide, both of which can lead to mitochondrial stress. This, in turn,

activates the intrinsic apoptotic pathway, characterized by the activation of caspases.

Additionally, fenretinide has been shown to inhibit the pro-survival PI3K/Akt/mTOR signaling

pathway, further promoting apoptosis.

Conclusion
The synthesis of C-linked fenretinide glucuronide presents a viable strategy for creating a

more stable analog of fenretinide with potential for improved therapeutic properties. The

detailed protocol provided in these application notes, based on established chemical literature,

offers a roadmap for researchers in the fields of medicinal chemistry and drug development to

synthesize and further evaluate this promising compound. The accompanying information on

the biological pathways of fenretinide provides a context for understanding its mechanism of

action and for designing future studies. Further optimization of the synthetic route and

comprehensive biological evaluation of the C-linked glucuronide are warranted to fully assess

its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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